1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
InChI Key |
BLBZABGLUOLFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene
Detailed Synthetic Steps
Synthesis of the Trifluoromethylthio-Substituted Intermediate
- Starting from 2-thiopropyl-3-trifluoromethyl phenol , the trifluoromethylthio group is introduced via a nucleophilic substitution or radical trifluoromethylation of sulfur-containing precursors (thiols or disulfides).
- The reaction is conducted under nitrogen atmosphere in tetrahydrofuran (THF) solvent, using triphenylphosphine and diethyl azodiformate (DEAD) as reagents to facilitate ether bond formation with difluoroethanol.
- Reaction conditions: 5–50 °C for 0.5 to 24 hours.
- A catalytic amount of 18-crown-6 ether is added to improve reaction time and yield.
- Yield for this step is approximately 70% under optimized conditions.
Introduction of Difluoromethoxy Group
- The difluoromethoxy group is introduced by reacting the phenolic intermediate with difluoroethanol under Mitsunobu reaction conditions (triphenylphosphine, DEAD).
- This step avoids the use of expensive and less accessible reagents like 2,2-difluorobromoethane.
- The reaction forms an ether linkage, converting the phenolic hydroxyl into the difluoromethoxy substituent.
Aromatic Lithiation and Functionalization
- The aromatic ring bearing the trifluoromethyl substituent is subjected to lithiation using butyllithium at low temperatures (-80 °C to -100 °C) in the presence of tetramethylethylenediamine (TMEDA) and diisopropylamine.
- The lithiated intermediate is then reacted with dipropyl disulfide to install the propylthio substituent, which is subsequently converted to the trifluoromethylthio group.
- Work-up includes aqueous extraction, drying, and fractional distillation to isolate the intermediate.
Final Functional Group Transformations
- The final step involves chlorination and oxidation reactions to convert intermediates into the target compound.
- Chlorination is conducted in 80–90% formic acid at 35–40 °C with controlled chlorine feed.
- Sodium bisulfite is added post-reaction to quench excess chlorine and precipitate the product.
- The product is isolated by filtration and purification.
Reaction Conditions and Yields Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Etherification (Mitsunobu) | Triphenylphosphine, DEAD, difluoroethanol, THF, 18-crown-6 | 5–50 | 0.5–24 | ~70 | Under nitrogen atmosphere |
| 2 | Aromatic Lithiation | Butyllithium, TMEDA, diisopropylamine, dipropyl disulfide | -80 to -100 | 0.5–5 | 70 | Low temperature lithiation |
| 3 | Chlorination and Oxidation | Chlorine, formic acid (80–90%), sodium bisulfite | 35–40 (chlorination), 5–23 (quench) | 0.5–1.5 | Not specified | Controlled chlorine feed, aqueous work-up |
Mechanistic Insights and Research Outcomes
Trifluoromethylthio Group Introduction
- Radical trifluoromethylation is often employed to introduce the -SCF3 group, proceeding via a single-electron transfer (SET) mechanism.
- The reaction typically uses trifluoromethyl iodide (CF3I) under basic or photoredox conditions to generate the CF3 radical, which attacks sulfur-containing substrates.
- The presence of reductants such as tetrakis(dimethylamino)ethylene (TDAE) or sodium formate improves yields by suppressing disulfide formation.
- This method is chemoselective and compatible with various functional groups.
Difluoromethoxy Group Installation
- The Mitsunobu reaction is the preferred method for introducing difluoromethoxy groups onto phenols, utilizing difluoroethanol as the nucleophile.
- This approach avoids the use of unstable or expensive fluorinated alkyl halides.
- The reaction benefits from the use of crown ethers as phase-transfer catalysts to enhance efficiency.
Lithiation and Subsequent Functionalization
- Directed ortho-lithiation using butyllithium in the presence of TMEDA and diisopropylamine allows regioselective functionalization of the aromatic ring.
- The lithiated intermediate can be trapped with electrophiles such as dipropyl disulfide to install sulfur substituents.
- Careful temperature control (-80 to -100 °C) is critical to avoid side reactions and decomposition.
Supporting Data from Literature
Example: Synthesis of 3-Fluoro-5-trifluoromethylphenylboronic Acid Intermediate
- Starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, a Grignard reagent is formed using magnesium turnings in tetrahydrofuran (THF) at 45 °C.
- The Grignard reagent is reacted with trimethyl borate at -78 °C to yield the boronic acid intermediate.
- Yield: 57%, melting point 167–168 °C, confirmed by NMR.
Photoredox Trifluoromethoxylation
- Visible light photoredox catalysis using Ru(bpy)3^2+ complexes enables trifluoromethoxylation of aromatic substrates under mild conditions.
- The reaction tolerates air and moisture and proceeds with good substrate recovery.
- DFT calculations support the thermodynamic feasibility of the SET process generating the trifluoromethoxy radical.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated aromatic compounds exhibit tunable properties based on substituent type and position. Key comparisons include:
*Predicted using group contribution methods.
Key Observations:
- Lipophilicity: The target compound’s cLogP (~2.5) is lower than non-oxygenated analogs (e.g., 4-(trifluoromethylthio)benzoic acid, cLogP ~3.8) due to the polar difluoromethoxy group (-O-CF₂H) .
- Bioavailability : The oxygen in -O-CF₂H aligns with Lipinski’s rules (cLogP <5), improving aqueous solubility compared to purely lipophilic SCF₃ derivatives .
- Electron Effects : The electron-withdrawing -O-CF₂H and -S-CF₃ groups create an electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions compared to methoxy analogs .
Commercial and Research Relevance
- Availability : Derivatives like 4-(trifluoromethylthio)benzaldehyde () are commercially available, suggesting scalable synthesis routes for the target compound .
- Pharmacological Potential: The balance of lipophilic (-SCF₃) and polar (-O-CF₂H) groups makes the target compound suitable for CNS drugs, where blood-brain barrier penetration is critical .
Biological Activity
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with significant potential for biological activity. Its unique structural features, including multiple fluorine substituents and a trifluoromethylthio group, enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₃F₇OS
- Molecular Weight : 280.16 g/mol
- Boiling Point : Approximately 145.3 °C (predicted)
- Density : 1.56 g/cm³ (predicted)
The presence of fluorine atoms in its structure contributes to increased lipophilicity and metabolic stability, making it a candidate for drug development and other applications in pharmaceuticals and agrochemicals .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Protein Interaction : The compound's fluorinated groups enhance its binding affinity to proteins and enzymes, potentially modulating their activities. This property is crucial for drug discovery as it can lead to the development of compounds with improved efficacy and selectivity.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in critical biochemical pathways. Such inhibition can affect various physiological processes, making it a target for therapeutic interventions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives of fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in tumor cells.
-
Antimicrobial Properties :
- Research indicated that compounds with similar structural characteristics displayed notable antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of multiple fluorine atoms was linked to enhanced membrane permeability and disruption of bacterial functions.
-
Enzyme Modulation :
- Investigations into the compound's effect on specific metabolic enzymes revealed that it could act as a competitive inhibitor, thereby altering metabolic pathways crucial for cellular function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Difluoro-3-methoxybenzene | C₈H₈F₂O | Contains methoxy group; less fluorinated |
| 1-Bromo-3,4-difluoro-2-methoxybenzene | C₈H₇BrF₂O | Contains bromine; different halogenation pattern |
| 3,4-Difluoro-5-methoxybenzoic acid | C₉H₈F₂O₄ | Contains carboxylic acid; different functional group |
The unique combination of multiple fluorine substituents and a trifluoromethylthio group in this compound provides distinct chemical properties that enhance its reactivity compared to other similar compounds.
Q & A
Q. What synthetic strategies are recommended for preparing 1,2-difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene, considering its multiple fluorine substituents?
Methodological Answer: The synthesis of polyfluorinated aromatics requires careful selection of fluorination agents and protecting groups. For example, trifluoroacetic acid (TFA) or thionyl chloride (SOCl₂) can activate intermediates during substitution reactions (e.g., introducing the difluoromethoxy group) . A stepwise approach is advised:
Halogenation: Start with a brominated benzene precursor (e.g., 1-bromo-2,5-difluorobenzene derivatives) to direct regioselectivity .
Nucleophilic Substitution: Use fluorinated nucleophiles (e.g., KF/18-crown-6) for introducing -OCF₃ or -SCF₃ groups under anhydrous conditions .
Purification: Employ column chromatography with hexane/ethyl acetate gradients to separate fluorinated byproducts .
Key Considerations:
Q. Which spectroscopic techniques are most effective for characterizing the electronic effects of fluorinated substituents in this compound?
Methodological Answer:
- ¹⁹F NMR: Directly probes electronic environments of CF₃, OCF₃, and SCF₃ groups. Chemical shifts correlate with electron-withdrawing strength (e.g., SCF₃ typically resonates at δ −40 to −45 ppm) .
- UV-Vis Spectroscopy: Assess π→π* transitions influenced by fluorine’s inductive effects. Compare absorption maxima with non-fluorinated analogs to quantify electron-withdrawing impacts .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-F vs. C-SCF₃), revealing steric and electronic interactions .
Data Interpretation Tip:
Contradictions in spectral data (e.g., unexpected ¹⁹F shifts) may arise from solvent polarity or crystal packing effects. Cross-validate with computational models (DFT) .
Advanced Research Questions
Q. How can computational methods (e.g., TD-DFT) predict the suitability of this compound as a thermally activated delayed fluorescence (TADF) emitter?
Methodological Answer:
- Modeling Strategy:
- Optimize geometry using density functional theory (DFT) with B3LYP/6-31G(d).
- Calculate singlet-triplet energy gaps (ΔEₛₜ) via time-dependent DFT (TD-DFT). Fluorinated groups like -SCF₃ reduce ΔEₛₜ (< 0.3 eV), enhancing TADF efficiency .
- Compare with experimental photoluminescence quantum yields (PLQY) to validate predictions .
Key Insight:
Contradictions between computed and experimental ΔEₛₜ may stem from solvent effects or aggregation-induced emission (AIE). Include solvation models (e.g., PCM) in simulations .
Q. How should researchers resolve contradictions in published data on the hydrolytic stability of the trifluoromethylthio (-SCF₃) group in aqueous environments?
Methodological Answer:
- Controlled Experiments:
- Data Reconciliation:
- Cross-reference with open-access datasets (e.g., European Open Science Cloud) to identify systematic errors .
- Use Arrhenius plots to extrapolate stability under non-tested conditions .
Critical Analysis:
Discrepancies may arise from trace moisture in solvents or inconsistent purity standards. Report detailed experimental conditions (e.g., solvent drying methods) .
Q. What methodologies ensure reproducibility in synthesizing and testing this compound for electronic applications?
Methodological Answer:
- Synthesis Protocols:
- Data Sharing:
Reprodubility Checklist:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
